molecular formula C14H16N4O3 B2971179 4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2034495-92-4

4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No.: B2971179
CAS No.: 2034495-92-4
M. Wt: 288.307
InChI Key: UXVUZSUWTOMPOV-UHFFFAOYSA-N
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Description

4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyridine ring, and an imidazole ring, making it a multifaceted molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with piperidine and react it with pyridin-4-ol under suitable conditions to form the piperidine-pyridine linkage

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form different derivatives.

  • Reduction: : The piperidine ring can be reduced to form amines.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Electrophilic substitution reactions can be facilitated by using strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Oxidized imidazole derivatives.

  • Reduction: : Piperidine derivatives.

  • Substitution: : Substituted pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : It may serve as a ligand for studying protein interactions.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • 4-(Pyridin-4-yloxy)aniline

  • 1-(4-(Pyridin-4-yloxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

  • 4-(Pyridin-3-yloxy)aniline

These compounds share the pyridin-4-yloxy group but differ in their other structural components, leading to different chemical properties and applications.

Properties

IUPAC Name

4-(4-pyridin-4-yloxypiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13(12-9-16-14(20)17-12)18-7-3-11(4-8-18)21-10-1-5-15-6-2-10/h1-2,5-6,9,11H,3-4,7-8H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVUZSUWTOMPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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